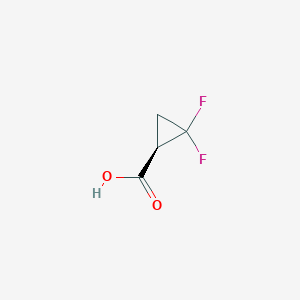

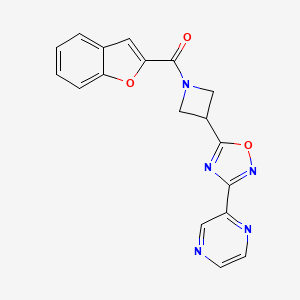

![molecular formula C17H15IN2O2S B2367478 2-iodo-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide CAS No. 959747-28-5](/img/structure/B2367478.png)

2-iodo-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide

Übersicht

Beschreibung

Benzothiazoles and benzamides are significant classes of compounds in organic chemistry . They are found in various natural products and have been widely used in medical, industrial, biological, and potential drug industries .

Molecular Structure Analysis

The molecular structure of benzothiazoles and benzamides can vary greatly depending on the substituents attached to the benzene ring .Chemical Reactions Analysis

The chemical reactions involving benzothiazoles and benzamides can also vary widely. They can participate in a variety of reactions due to the presence of the benzene ring and the functional groups attached to it .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles and benzamides can vary depending on their specific structure . For example, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, and other properties can be different .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

High-Yield Synthesis Methods : Research has shown methods for high-yield synthesis of related benzamide derivatives. A study by Bobeldijk et al. (1990) presented a simple, high-yield synthesis technique for related benzamide compounds (Bobeldijk et al., 1990).

Microwave-Promoted Synthesis : Saeed (2009) discussed a microwave-promoted synthesis method for substituted benzamides, emphasizing its efficiency and cleanliness compared to traditional methods (Saeed, 2009).

Gold(I)-Mediated Synthesis : Odame et al. (2020) explored a gold(I)-mediated intramolecular transamidation of benzoyl thiourea derivatives to form benzamides, showcasing an innovative approach (Odame et al., 2020).

Pharmacological Evaluation

Sigma Receptor Binding Studies : John et al. (1999) conducted pharmacological evaluations of a sigma receptor binding radioligand, demonstrating its potential for imaging breast cancer (John et al., 1999).

Anticonvulsant and Neurotoxicity Evaluation : A study by Rana et al. (2008) on 1,3-benzothiazol-2-yl benzamides, including evaluation for anticonvulsant and neurotoxicity effects, provides insights into the pharmacological aspects of related compounds (Rana et al., 2008).

Imaging and Diagnostic Applications

Breast Cancer Imaging : The potential of radioiodinated benzamide derivatives in imaging breast cancer, as discussed by John et al. (1999), highlights the diagnostic applications of related benzamide compounds (John et al., 1999).

Scintigraphy in Breast Cancer : Caveliers et al. (2002) explored the use of a specific iodobenzamide for visualizing primary breast tumors in vivo, demonstrating the imaging capabilities of related compounds in medical diagnostics (Caveliers et al., 2002).

Corrosion Inhibition

- Carbon Steel Corrosion Inhibition : Hu et al. (2016) investigated benzothiazole derivatives as corrosion inhibitors for carbon steel, highlighting the potential industrial applications of these compounds (Hu et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-iodo-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15IN2O2S/c1-22-11-10-20-14-8-4-5-9-15(14)23-17(20)19-16(21)12-6-2-3-7-13(12)18/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQAQCUZFZDXBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-iodo-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

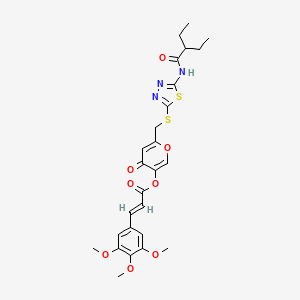

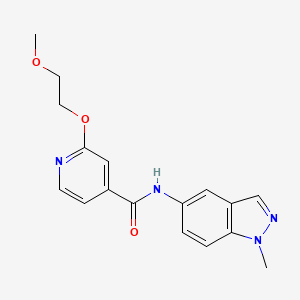

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2367395.png)

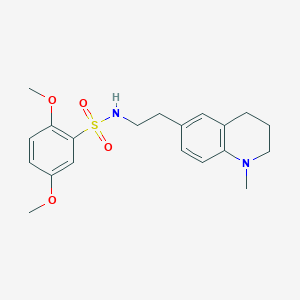

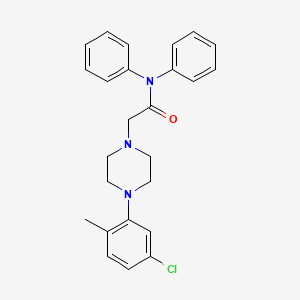

![3-methoxy-N-[4-(4-methylphenyl)sulfanylphenyl]benzamide](/img/structure/B2367396.png)

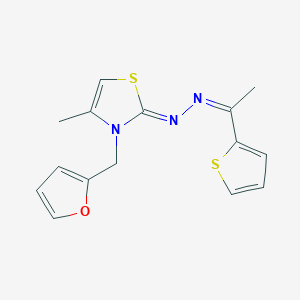

![4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine](/img/structure/B2367397.png)

![5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2367398.png)

![1-(4-(Difluoromethoxy)phenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2367399.png)

![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2367413.png)

![5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2367416.png)